![molecular formula C11H21NO3 B3045985 (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate CAS No. 1174020-38-2](/img/structure/B3045985.png)
(S)-tert-Butyl 4-hydroxyazepane-1-carboxylate
Overview
Description
(S)-tert-Butyl 4-hydroxyazepane-1-carboxylate, also known as Boc-azepine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. Boc-azepine is a six-membered heterocyclic compound that contains an azepane ring, which is a cyclic amine with seven atoms.
Scientific Research Applications
Chiral Supercritical Fluid Chromatography
(S)-tert-Butyl 4-hydroxyazepane-1-carboxylate has been used in the field of chromatography. A study by Carry et al. (2013) highlights the isolation and characterization of this compound through chiral supercritical fluid chromatography (SFC), a method essential for enantiomerically pure compound separation. This process demonstrates its utility in the preparation of enantiomerically pure substances for various scientific applications (Carry et al., 2013).
Synthesis of Key Intermediates for Inhibitors
Gomi et al. (2012) describe the practical synthesis of a structurally similar compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, highlighting its importance as a key intermediate in the production of Rho-kinase inhibitors. This indicates the potential of (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate in the synthesis of medically relevant compounds (Gomi et al., 2012).
Metabolism Studies
The compound's close relative, 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), has been the subject of metabolism studies. Daniel et al. (1968) explored the metabolism of BHT in rats and humans, which helps in understanding the metabolic pathways and potential toxicological effects of related compounds (Daniel et al., 1968).
Synthesis of Trans-4-Triazolyl-Substituted 3-Hydroxypiperidines
Harmsen et al. (2011) used tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, another closely related compound, in the synthesis of substituted piperidines. These findings may be applicable in exploring the chemistry and potential applications of (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate (Harmsen et al., 2011).
Enantioselective Synthesis
Campbell et al. (2009) described an enantioselective synthesis involving a compound similar to (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate. Their study focused on synthesizing a particular enantiomer, which is crucial for the development of enantiomerically pure pharmaceuticals (Campbell et al., 2009).
properties
IUPAC Name |
tert-butyl (4S)-4-hydroxyazepane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(13)6-8-12/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFSWDBNKHNGGA-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](CC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654454 | |
Record name | tert-Butyl (4S)-4-hydroxyazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 4-hydroxyazepane-1-carboxylate | |
CAS RN |
1174020-38-2 | |
Record name | tert-Butyl (4S)-4-hydroxyazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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